molecular formula C38H34N2 B12568181 N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine CAS No. 179063-38-8

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine

Cat. No.: B12568181
CAS No.: 179063-38-8
M. Wt: 518.7 g/mol
InChI Key: CLUSMYJXMUEGSN-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, substituted with four 3-methylphenyl groups on the nitrogen atoms at positions 2 and 3 of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with 3-methylphenyl halides under specific conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds between the naphthalene-2,3-diamine and the 3-methylphenyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound acts as a host material that facilitates the transport of charge carriers, enhancing the efficiency of devices like OLEDs . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.

Properties

CAS No.

179063-38-8

Molecular Formula

C38H34N2

Molecular Weight

518.7 g/mol

IUPAC Name

2-N,2-N,3-N,3-N-tetrakis(3-methylphenyl)naphthalene-2,3-diamine

InChI

InChI=1S/C38H34N2/c1-27-11-7-17-33(21-27)39(34-18-8-12-28(2)22-34)37-25-31-15-5-6-16-32(31)26-38(37)40(35-19-9-13-29(3)23-35)36-20-10-14-30(4)24-36/h5-26H,1-4H3

InChI Key

CLUSMYJXMUEGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC4=CC=CC=C4C=C3N(C5=CC=CC(=C5)C)C6=CC=CC(=C6)C

Origin of Product

United States

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